molecular formula C8H9F2N B1338158 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine CAS No. 767244-83-7

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Cat. No.: B1338158
CAS No.: 767244-83-7
M. Wt: 157.16 g/mol
InChI Key: AFAMNAMAWXDQEV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9F2N It is a derivative of phenethylamine, where the ethylamine chain is substituted with fluorine atoms at the 2-position and the 3-position of the phenyl ring

Scientific Research Applications

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “2-Fluoro-2-(3-fluorophenyl)ethan-1-amine” is not well-understood. It’s important to note that understanding the mechanism of action of a compound requires extensive research and experimentation .

Safety and Hazards

Safety data indicates that “2-Fluoro-2-(3-fluorophenyl)ethan-1-amine” may cause severe skin burns and eye damage . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzaldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form 3-fluorophenylethanol.

    Fluorination: The hydroxyl group of 3-fluorophenylethanol is then converted to a fluorine atom using diethylaminosulfur trifluoride (DAST) to yield 2-fluoro-2-(3-fluorophenyl)ethanol.

    Amination: Finally, the 2-fluoro-2-(3-fluorophenyl)ethanol is treated with ammonia or an amine source under reductive amination conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-2-(3-fluorophenyl)acetone or 2-fluoro-2-(3-fluorophenyl)acetic acid.

    Reduction: Formation of 2-fluoro-2-(3-fluorophenyl)ethanol or 2-fluoro-2-(3-fluorophenyl)ethylamine.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
  • 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine
  • 2-(3-Fluorophenyl)ethan-1-amine

Uniqueness

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2-position and 3-position of the phenyl ring enhances its stability and binding properties compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMNAMAWXDQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514516
Record name 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767244-83-7
Record name 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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